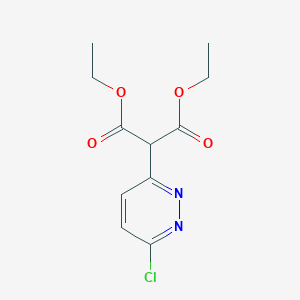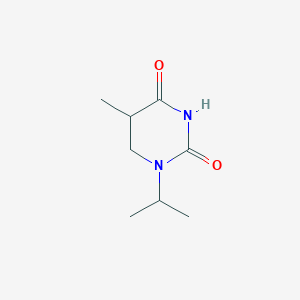
sodium;6-chloro-1,3-benzoxazol-3-id-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;6-chloro-1,3-benzoxazol-3-id-2-one is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;6-chloro-1,3-benzoxazol-3-id-2-one typically involves the reaction of 2-aminophenol with chloroformic acid derivatives under specific conditions. One common method involves the use of 2-aminophenol and 6-chloro-2-formylbenzoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like toluene at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and involves the use of industrial-grade reagents and solvents. The product is then purified through recrystallization or chromatography techniques to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;6-chloro-1,3-benzoxazol-3-id-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone or other halogenating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various halogenated derivatives .
Applications De Recherche Scientifique
Sodium;6-chloro-1,3-benzoxazol-3-id-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of sodium;6-chloro-1,3-benzoxazol-3-id-2-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π stacking interactions with biological targets, leading to its biological effects. It is known to inhibit certain enzymes and receptors, which contributes to its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-1,3-benzoxazol-2(3H)-one: Another benzoxazole derivative with similar biological activities.
6-Bromo-1,3-benzoxazol-2(3H)-one: A brominated analogue with comparable properties.
Uniqueness
Sodium;6-chloro-1,3-benzoxazol-3-id-2-one is unique due to its specific substitution pattern and the presence of a sodium ion, which can influence its solubility and reactivity. This makes it distinct from other benzoxazole derivatives and contributes to its unique biological and chemical properties .
Propriétés
Formule moléculaire |
C7H3ClNNaO2 |
|---|---|
Poids moléculaire |
191.55 g/mol |
Nom IUPAC |
sodium;6-chloro-1,3-benzoxazol-3-id-2-one |
InChI |
InChI=1S/C7H4ClNO2.Na/c8-4-1-2-5-6(3-4)11-7(10)9-5;/h1-3H,(H,9,10);/q;+1/p-1 |
Clé InChI |
WAEDRLXTKLEGAL-UHFFFAOYSA-M |
SMILES canonique |
C1=CC2=C(C=C1Cl)OC(=O)[N-]2.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Furo[2,3-e][1,2]benzoxazole](/img/structure/B12916320.png)







![N-Butyl-N,N-dimethyldecan-1-aminium benzo[d][1,2,3]thiadiazole-7-carboxylate](/img/structure/B12916366.png)



